Propoxyguanidine

Mitochondrial transport Agmatine metabolism Competitive inhibition

Researchers probing mitochondrial agmatine transport often encounter mechanistic ambiguity with generic guanidine analogs. Propoxyguanidine (NGPG) eliminates this uncertainty as a validated competitive inhibitor (Ki=0.86 mM). Its defined mechanism enables: • Reliable dose-dependent inhibition studies for transporter binding site characterization. • Clear differentiation between single-binding pore and channel transport models. • A quantitative benchmark for structure-activity relationship campaigns. Custom-synthesized in research quantities with batch-specific documentation, it ensures experimental reproducibility and procurement reliability.

Molecular Formula C4H11N3O
Molecular Weight 117.15 g/mol
Cat. No. B8450529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropoxyguanidine
Molecular FormulaC4H11N3O
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCCCON=C(N)N
InChIInChI=1S/C4H11N3O/c1-2-3-8-7-4(5)6/h2-3H2,1H3,(H4,5,6,7)
InChIKeyJPGMSPJHRKUMDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propoxyguanidine Research Overview


Propoxyguanidine is a synthetic alkoxyguanidine compound (molecular formula C4H11N3O, MW 117.15 g/mol) characterized by a guanidine core substituted with a propoxy group . As a small-molecule guanidine derivative, it belongs to a class of nitrogenous organic bases known for strong basicity and the capacity to form stable salts, features that render these compounds versatile intermediates in medicinal chemistry and biochemical probe development . Unlike many commercial guanidine derivatives developed for agricultural insecticidal applications [1], propoxyguanidine's primary documented utility lies in biochemical research contexts, specifically as a competitive inhibitor in defined enzymatic and transport assay systems [2].

1 Competitive inhibitor for mitochondrial agmatine transport studies
2 Charge-deficient alkoxyguanidine scaffold for transporter binding assays
3 Supports mechanistic differentiation (competitive vs. non-competitive) in transport kinetics research

Propoxyguanidine: Analogue Differentiation


Scientific substitution of propoxyguanidine with generic guanidine or alternative alkoxyguanidine analogs (e.g., aminoguanidine, GAPA) is not straightforward due to documented variations in inhibitory potency, mechanism of inhibition, and molecular charge characteristics. In mitochondrial agmatine transport assays, the presence and positioning of the guanidine and propoxy functional groups dictate whether inhibition is competitive or non-competitive, directly impacting experimental outcomes [1]. Specifically, NGPG (N-(3-guanidinopropoxy)guanidine, a structurally related analog) exhibits the highest inhibitory efficacy (Ki = 0.86 mM) and competitive inhibition, whereas GAPA (N-(3-aminopropoxy)guanidine) displays non-competitive inhibition, a distinction with mechanistic implications for transport protein studies [1]. Furthermore, the charge deficiency of these analogs relative to the endogenous substrate agmatine is a critical determinant of their ability to inhibit transport, a property not uniform across the compound class [1]. Therefore, empirical selection based on validated, comparator-specific quantitative data is essential to ensure experimental reproducibility and accurate interpretation of biochemical mechanisms.

Generic guanidine mismatch

Lacks the competitive inhibition and charge-deficiency profile required for agmatine transporter assays.

Analogue GAPA divergence

GAPA exhibits non-competitive inhibition; direct substitution may alter substrate-competition interpretation.

Potency not uniform

Inhibitory potency varies among alkoxyguanidine analogs; charge state alone does not predict Ki or mechanism.

Propoxyguanidine Evidence Guide


Competitive Agmatine Transport Inhibition

In a direct head-to-head comparison of three charge-deficient agmatine analogs (AO-Agm, GAPA, and NGPG), NGPG (N-(3-guanidinopropoxy)guanidine), which corresponds to the propoxyguanidine scaffold, demonstrated the highest inhibitory potency against agmatine transport in isolated rat liver mitochondria [1]. The inhibition was characterized as competitive, distinguishing it from the non-competitive mechanism observed for the analog GAPA [1].

Transport Ki
Head-to-head
0.86 mM (NGPG) vs 1.3 mM (AO-Agm)
Supports competitive transport inhibition potency selection.
Isolated rat liver mitochondria; agmatine uptake assay.
Mitochondrial transport Agmatine metabolism Competitive inhibition

Agmatine Transport Inhibition Mechanism Comparison

While NGPG (propoxyguanidine analog) and AO-Agm both act as competitive inhibitors of mitochondrial agmatine transport, the structurally related analog GAPA (N-(3-aminopropoxy)guanidine) exhibits non-competitive inhibition [1]. This mechanistic divergence is attributed to the presence of the guanidine group in NGPG and AO-Agm, which is essential for competitive binding to the transporter's agmatine recognition site [1].

Inhibition Type
Head-to-head
NGPG: Competitive · GAPA: Non-competitive
Mechanistic divergence critical for substrate-competition experimental design.
Kinetic analysis in mitochondrial uptake assays.
Enzyme kinetics Inhibition mechanism Transporter pharmacology

Charge-Deficient Design for Transporter Inhibition

The ability of NGPG and related alkoxyguanidine analogs to inhibit agmatine transport is directly linked to their charge deficiency relative to the endogenous substrate agmatine [1]. The guanidine moiety is essential for optimal inhibitory effect, yet the degree of protonation does not linearly correlate with inhibitory potency, as evidenced by NGPG and GAPA having nearly identical charge states despite differing Ki values and inhibition mechanisms [1]. This supports a model of a single-binding, centre-gated pore transporter rather than a simple channel [1].

Charge-Potency Link
Class-level
Charge deficiency necessary but not sufficient to predict potency or mechanism.
Empirical verification required per alkoxyguanidine analog.
Inferred from a single transporter study; may not generalize.
Molecular charge Structure-activity relationship Transporter targeting

Propoxyguanidine Applications


Agmatine Transporter Binding Kinetics Study

Propoxyguanidine (as NGPG) is optimally deployed as a competitive inhibitor probe in isolated mitochondrial agmatine uptake assays. Given its documented Ki of 0.86 mM and competitive mechanism, NGPG enables dose-dependent inhibition studies designed to characterize the transporter's substrate binding site affinity and to differentiate between single-binding pore versus channel models of transport [1]. Its use is specifically recommended over GAPA when competitive inhibition is required to maintain sensitivity to agmatine concentration variations [1].

SAR Studies of Alkoxyguanidine Inhibitors

Propoxyguanidine serves as a reference compound in SAR campaigns aimed at optimizing alkoxyguanidine derivatives for enhanced agmatine transporter inhibition. Its established Ki value (0.86 mM), competitive mechanism, and defined charge-deficient profile provide a quantitative benchmark against which novel analogs can be compared [1]. This facilitates the identification of structural modifications that improve potency (lower Ki) or alter inhibition mechanism without compromising charge deficiency requirements [1].

Polyamine and Cationic Transporter Inhibitor Profiling

Researchers investigating polyamine transport systems or other cationic small-molecule transporters in mitochondria may employ propoxyguanidine as a tool compound to assess cross-reactivity and transporter specificity. The documented competitive inhibition of agmatine uptake by NGPG, contrasted with the non-competitive behavior of GAPA, provides a framework for distinguishing between transporter subtypes based on differential inhibitor sensitivity [1].

Application
Selection Property
Validation Focus
Agmatine Transporter Binding Kinetics
Competitive inhibition profile
Ki determination and substrate competition assays
Alkoxyguanidine SAR Studies
Reported Ki benchmark
Comparative potency against novel analogs
Polyamine Transporter Profiling
Transporter subtype selectivity
Cross-reactivity and inhibition mode comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propoxyguanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.